molecular formula C10H14ClNO B1416270 2-(3-Chlorophenoxy)-N-ethylethanamine CAS No. 915923-34-1

2-(3-Chlorophenoxy)-N-ethylethanamine

Cat. No. B1416270
CAS RN: 915923-34-1
M. Wt: 199.68 g/mol
InChI Key: BTMVOFNZKPQLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenoxy)-N-ethylethanamine (2-CEEA) is a chemical compound that has been used for a variety of purposes in scientific research, including as an inhibitor of enzymes and as a substrate for metabolic studies. It is an important compound in the study of biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Monoamine Oxidase Inhibition : N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a related compound, has been shown to inhibit monoamine oxidase (MAO) in vitro, affecting the oxidation of serotonin, tyramine, phenethylamine, and tryptamine. This inhibition was found to be noncompetitive and increased with time, suggesting potential applications in neurological research and therapy (Fuller, 1968).

  • Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, another related compound, has been studied for its potential as an insect growth regulator. Its structure was confirmed using various spectroscopic techniques, and it exhibited significant bioactivity against Galleria mellonella, indicating its potential as an insect growth regulator (Devi & Awasthi, 2022).

  • Plant Growth Regulation : The bioregulator 2-(3,4-dichlorophenoxy) ethyldimethylamine has been applied to guayule plants, with studies indicating its role in rubber production. Its uptake was found to depend on the presence of viable trichomes and a well-developed cuticle in leaves, showing potential applications in agricultural biotechnology (Kelly et al., 2004).

  • Conformational Analysis : N-chloro-N-ethylethanamine, a structurally related compound, underwent structural and conformational analysis using gas electron diffraction and ab initio calculations. This research aids in understanding the molecular structure and potential reactions of similar compounds (Kuze et al., 1993).

  • Synthetic Chemistry : The compound has been explored in synthetic chemistry, with studies focusing on the synthesis, characterization, and biological evaluation of related compounds, suggesting applications in the development of new materials and pharmaceuticals (Perrone et al., 2004).

  • Catalyzed Degradation Studies : Research on the catalyzed degradation of chlorophenoxy herbicides by hydrogen peroxide has implications for environmental remediation and understanding the chemical pathways involved in herbicide breakdown (Pignatello, 1992).

properties

IUPAC Name

2-(3-chlorophenoxy)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8,12H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMVOFNZKPQLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651116
Record name 2-(3-Chlorophenoxy)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915923-34-1
Record name 2-(3-Chlorophenoxy)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chlorophenoxy)-N-ethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenoxy)-N-ethylethanamine
Reactant of Route 3
Reactant of Route 3
2-(3-Chlorophenoxy)-N-ethylethanamine
Reactant of Route 4
Reactant of Route 4
2-(3-Chlorophenoxy)-N-ethylethanamine
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenoxy)-N-ethylethanamine
Reactant of Route 6
Reactant of Route 6
2-(3-Chlorophenoxy)-N-ethylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.